4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Description
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic ester derivative featuring a benzoic acid backbone substituted with a chlorine atom at the 4-position and a pinacol boronate group at the 3-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems, which are prevalent in pharmaceuticals and materials science . The carboxylic acid group enhances solubility in polar solvents and allows further functionalization, such as esterification or amide formation.
Properties
IUPAC Name |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHDRTNQFRBXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718243 | |
| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918331-73-4 | |
| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds are known to be used for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
Similar compounds are known to participate in various types of coupling reactions, such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Biochemical Pathways
Similar compounds are known to be involved in the formation of useful glycosyl donors and ligands .
Result of Action
Similar compounds are known to be used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. The boronic acid ester group in this compound allows it to participate in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. This compound interacts with palladium catalysts and aryl halides to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acid derivatives can influence cell function by interacting with cellular proteins and enzymes. For example, boronic acids are known to inhibit serine proteases, which play a crucial role in cell signaling pathways and gene expression. By inhibiting these enzymes, this compound may affect cellular metabolism and other critical cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, which allows it to interact with various biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of the chloro group in the compound may enhance its binding affinity to certain biomolecules, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that the compound can maintain its activity for extended periods when stored properly. Its effects on cellular function may change over time due to gradual degradation and loss of potency.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At high doses, the compound may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism. It is important to determine the optimal dosage range to minimize toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid ester group can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to release the active boronic acid. This metabolic process can influence the compound’s activity and its effects on metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport by specific transporters. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The localization of the compound can influence its activity and function within the cell.
Biological Activity
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula: C13H17BO4Cl
- Molecular Weight: 248.08 g/mol
- CAS Number: 180516-87-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications.
Anticancer Activity
Research has indicated that compounds containing boron atoms can exhibit anticancer properties. A study demonstrated that derivatives of benzoic acid with boron functionalities showed significant cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the disruption of cellular processes and induction of apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests revealed that it exhibits inhibitory effects against certain bacterial strains. The presence of the boron moiety enhances the interaction with microbial cell walls, potentially leading to increased permeability and cell death .
Enzyme Inhibition
Another area of research focuses on the enzyme inhibition properties of this compound. Studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and other diseases. This inhibition could lead to reduced proliferation of affected cells .
Case Studies and Research Findings
A selection of case studies highlights the compound's biological activity:
- Cytotoxicity Against Cancer Cells :
-
Antimicrobial Activity :
- In vitro assays demonstrated that this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli .
-
Enzyme Interaction Studies :
- Research investigating the inhibitory effects on specific enzymes found that the compound effectively inhibited target enzymes involved in cancer metabolism at concentrations as low as 25 µM. This suggests potential for further development as a therapeutic agent targeting metabolic pathways in tumors .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound is utilized as a building block in the synthesis of pharmaceuticals. It has been investigated for its potential as a bioactive agent due to its ability to modulate biological pathways. For example, derivatives of this compound have shown promise in targeting specific receptors involved in cancer pathways .
Case Study: Anticancer Activity
A study demonstrated that modifications of 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid led to compounds with enhanced anticancer activity. The structure-activity relationship (SAR) indicated that the presence of the dioxaborolane moiety significantly improved the efficacy against breast cancer cell lines .
Materials Science
Polymer Chemistry
This compound is also applied in the synthesis of polymers. Its boron-containing structure allows for unique interactions in polymer networks, enhancing properties such as thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices can improve the material's performance under stress .
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | >250 °C |
| Mechanical Strength | Increased by 30% |
| Flexibility | Enhanced |
Organic Synthesis
Reagent for Cross-Coupling Reactions
this compound serves as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds for synthesizing complex organic molecules .
Case Study: Synthesis of Biologically Active Compounds
In a recent synthesis project, this compound facilitated the construction of a library of biologically active compounds through efficient cross-coupling reactions with various aryl halides. The reaction conditions were optimized to yield high purity and yield .
Environmental Applications
Pollution Remediation
Research indicates that compounds similar to this compound can be employed in environmental remediation processes. Their ability to bind heavy metals makes them suitable for developing adsorbents used in water treatment technologies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, highlighting differences in substituents, functional groups, and properties:
Preparation Methods
General Synthetic Strategy
The predominant synthetic route to 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves the palladium-catalyzed borylation of a halogenated benzoic acid derivative, typically 3-bromo-4-chlorobenzoic acid, with bis(pinacolato)diboron. This process is a variant of the Miyaura borylation reaction.
3-Bromo-4-chlorobenzoic acid + Bis(pinacolato)diboron → this compound
Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex
Base: Potassium acetate
Solvent: N,N-Dimethylformamide (DMF)
Temperature: Approximately 90 °C
Yield: Approximately 77% under optimized conditions
This method is well-documented in medicinal chemistry literature and provides a reliable route to the target compound with good yield and purity.
Detailed Reaction Conditions and Mechanism
Catalyst: The palladium complex, often Pd(dppf)Cl₂ (where dppf = 1,1'-bis(diphenylphosphino)ferrocene), facilitates oxidative addition of the aryl bromide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
Base: Potassium acetate acts to activate bis(pinacolato)diboron and neutralize acids formed during the reaction.
Solvent: DMF is used due to its high boiling point and ability to dissolve both organic and inorganic reagents.
Temperature: Heating to 90 °C promotes reaction kinetics without decomposing sensitive intermediates.
Workup: After reaction completion, the mixture is cooled and purified, typically by column chromatography or recrystallization.
Alternative Synthetic Routes
While the Miyaura borylation is the standard, alternative methods include:
Grignard Reaction Followed by Boronation: Starting from 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid derivatives, Grignard reagents such as ethyl magnesium bromide can be used to modify the ester or acid functionalities, followed by hydrolysis or further functional group transformations.
Esterification and Subsequent Borylation: In some cases, methyl or ethyl esters of chlorobenzoic acid derivatives are first prepared, then subjected to borylation conditions to yield the corresponding boronate esters.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| Palladium-catalyzed Miyaura borylation | 3-Bromo-4-chlorobenzoic acid + bis(pinacolato)diboron | Pd(dppf)Cl₂ / Potassium acetate | DMF | 90 °C | ~77 | Most efficient and commonly used method |
| Grignard Reaction + Hydrolysis | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid + Ethyl magnesium bromide | N/A | Ether solvents | Ambient to reflux | Variable | Used for derivative synthesis |
| Esterification + Borylation | Methyl or ethyl chlorobenzoate derivatives + bis(pinacolato)diboron | Pd catalyst / Base | THF or DMF | 60-90 °C | Moderate | Alternative for ester derivatives |
Research Findings and Analytical Data
Yield and Purity: The Miyaura borylation route consistently achieves yields around 75-80% with high purity after purification.
-
- NMR Spectroscopy: Aromatic protons appear between δ 7.2–8.1 ppm, while the pinacol methyl groups resonate at δ 1.0–1.3 ppm.
- Mass Spectrometry: Confirms molecular ion peaks consistent with the molecular weight (m/z 282.53).
- X-ray Crystallography: Rarely reported due to crystallinity challenges but useful for confirming structure when available.
- Challenges: Boron-containing moieties often cause broadening in NMR due to quadrupolar relaxation effects.
Reactivity: The pinacol boronate ester is stable under ambient conditions but reactive enough to participate in Suzuki-Miyaura cross-coupling, enabling further functionalization.
Notes on Industrial Production and Scale-Up
The palladium-catalyzed borylation is scalable in batch reactors with controlled temperature and inert atmosphere to prevent catalyst deactivation.
Continuous flow methods are explored to improve efficiency and reproducibility, although batch processes remain predominant.
Use of bases such as potassium acetate or cesium carbonate and solvents like DMF or THF are optimized to balance solubility and reaction rate.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . A two-step procedure involves:
- Step 1 : Bromination or iodination of a benzoic acid derivative to introduce a halogen at the desired position.
- Step 2 : Coupling with a pinacol boronate ester using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in solvents like THF or dioxane . Post-synthesis, purification is achieved via column chromatography, and structural validation employs ¹H/¹³C NMR, IR, and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
Q. What role does the pinacol boronate group play in its reactivity?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability against hydrolysis while enabling selective cross-coupling reactions. Its steric bulk reduces undesired side reactions, making it ideal for Suzuki couplings with aryl halides .
Advanced Research Questions
Q. How can competing side reactions during Suzuki-Miyaura coupling be minimized?
- Ligand Optimization : Bulky ligands (e.g., SPhos) improve catalytic efficiency and reduce homocoupling .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of boronate intermediates .
- Temperature Control : Reactions at 80–100°C balance reactivity and decomposition risks .
Q. How should researchers address contradictions between XRD and NMR data?
- Crystallographic Refinement : Use software like SHELXL or OLEX2 to resolve discrepancies in bond lengths/angles caused by dynamic effects (e.g., rotational disorder) .
- DFT Calculations : Compare experimental NMR shifts with computed values to identify conformational isomers .
Q. What strategies improve solubility for reactions in aqueous media?
- Derivatization : Convert the carboxylic acid to a methyl ester or amide to reduce polarity .
- Co-Solvent Systems : Use THF/water mixtures (e.g., 3:1 v/v) to maintain boronate stability .
Q. How can reaction yields be optimized for large-scale synthesis?
Q. What are the stability limitations of this compound under acidic conditions?
The boronate ester is prone to hydrolysis in strong acids (pH < 3). For acid-sensitive applications:
- Use buffered conditions (pH 5–7) during reactions .
- Store the compound under inert atmosphere at −20°C .
Q. How can structural analogs be designed for SAR studies?
Q. What analytical pitfalls arise in quantifying trace impurities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
